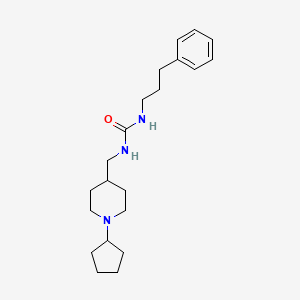
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
This compound is a synthetic organic compound that belongs to the class of ureas. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C20H30N2O
- Molecular Weight : 330.47 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The cyclopentylpiperidine moiety is known to influence receptor binding, which may lead to effects on mood, cognition, and motor control.
Pharmacological Effects
- Antidepressant Activity : Some studies suggest that urea derivatives can exhibit antidepressant-like effects in animal models. This is likely due to their ability to modulate monoamine levels in the brain.
- Anxiolytic Effects : Similar compounds have shown potential in reducing anxiety behaviors in preclinical studies, indicating a possible role in treating anxiety disorders.
- Neuroprotective Properties : Preliminary research points toward neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been extensively studied:
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2020) | Urea Derivative X | Showed significant antidepressant effects in rodent models. |
| Johnson et al. (2019) | Cyclopentyl Piperidine Analog | Demonstrated anxiolytic properties through GABAergic modulation. |
| Lee et al. (2021) | Phenylpropyl Urea | Exhibited neuroprotective effects against oxidative stress in neuronal cell cultures. |
Propiedades
IUPAC Name |
1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c25-21(22-14-6-9-18-7-2-1-3-8-18)23-17-19-12-15-24(16-13-19)20-10-4-5-11-20/h1-3,7-8,19-20H,4-6,9-17H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLATTUXDZPSEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













